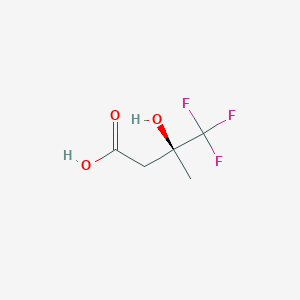

(3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid, commonly known as TFHMA, is a fluorinated organic compound that has gained attention in recent years due to its potential applications in scientific research. TFHMA is a chiral molecule, meaning it has a non-superimposable mirror image, and is used in the synthesis of chiral compounds.

Applications De Recherche Scientifique

Environmental Persistence and Toxicology

Perfluoroalkyl acids, such as perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), which are structurally related to (3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid, exhibit widespread usage in industrial and consumer products due to their unique properties. However, their environmental persistence and potential developmental toxicity have raised significant concerns. Research suggests that these compounds are not easily broken down in the environment, leading to widespread presence in humans and prompting efforts to understand their hazards better. Key avenues for future research include investigating the developmental effects of PFOS and PFOA in rodent models to support human health risk assessment (Lau, Butenhoff, & Rogers, 2004).

Microbial Degradation and Environmental Impact

Polyfluoroalkyl chemicals, potential precursors to perfluoroalkyl acids, are subject to environmental and microbial degradation, resulting in perfluoroalkyl carboxylic and sulfonic acids like PFOA and PFOS. These degradation processes and the persistent nature of the degradation products have led to regulatory and scientific scrutiny due to their toxic profiles. Understanding the biodegradability of these compounds in various environmental settings is critical for evaluating their fate and effects. This understanding helps in assessing the environmental and ecological risks posed by the use and disposal of products containing these chemicals (Liu & Mejia Avendaño, 2013).

Biological Monitoring and Human Health Risk

Biological monitoring studies reveal that exposure to polyfluoroalkyl substances (PFSs) has significantly increased over the past decades. This review highlights the importance of continuous monitoring and standardization of analytical methods to understand better the bioaccumulation and biomagnification of PFSs in the environment and their potential health risks to humans and wildlife. The detection of PFSs in organisms from industrialized areas and their presence in humans and wildlife inhabiting remote regions underline the global spread and potential health implications of these chemicals (Houde et al., 2006).

Removal and Treatment Technologies

The challenge in removing perfluorinated compounds like PFOA and PFOS from water has led to the exploration of various treatment technologies. Among these, activated carbon removal has shown field success, but limitations exist, including inefficiency against PFOA and other PFCs. The search for more effective treatment methods continues, with a focus on developing cost-effective and efficient technologies for mitigating the environmental and health risks posed by these persistent compounds (Espana, Mallavarapu, Naidu, & Naidu, 2015).

Propriétés

IUPAC Name |

(3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O3/c1-4(11,2-3(9)10)5(6,7)8/h11H,2H2,1H3,(H,9,10)/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJGOWYCFRASTM-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC(=O)O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid | |

CAS RN |

156594-11-5 |

Source

|

| Record name | (3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897243.png)

![6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2897250.png)

![3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one](/img/structure/B2897251.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2897259.png)

![5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2897260.png)

![4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)benzenesulfonamide](/img/structure/B2897263.png)

![Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B2897265.png)